Bienvenue dans la boutique en ligne BenchChem!

4-[benzyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide

Analytical Chemistry Quality Control Chemical Procurement

This compound is a synthetic sulfamoyl benzamide with a distinct N-benzyl-N-ethyl sulfamoyl pattern and a monocyclic 4,5-dimethylthiazole warhead, critical for CB2 receptor selectivity. Use it as a chemical probe for GPCR binding assays or as a scaffold for focused library synthesis. Do not substitute with benzothiazole analogs; structural differences lead to >100-fold selectivity shifts. Secure this batch for your SAR optimization and cross-screening programs.

Molecular Formula C21H23N3O3S2
Molecular Weight 429.55
CAS No. 923464-51-1
Cat. No. B2931654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[benzyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide
CAS923464-51-1
Molecular FormulaC21H23N3O3S2
Molecular Weight429.55
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C)C
InChIInChI=1S/C21H23N3O3S2/c1-4-24(14-17-8-6-5-7-9-17)29(26,27)19-12-10-18(11-13-19)20(25)23-21-22-15(2)16(3)28-21/h5-13H,4,14H2,1-3H3,(H,22,23,25)
InChIKeySNIZDMIKOGCZNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Benzyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide (CAS 923464-51-1): Chemical Identity and Compound Class Procurement Overview


4-[Benzyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide (CAS 923464-51-1) is a synthetic small molecule (molecular formula C₂₁H₂₃N₃O₃S₂, molecular weight 429.55 g/mol) [1]. It belongs to the sulfamoyl benzamide class, a series of compounds extensively investigated as selective cannabinoid CB2 receptor agonists and ligands [REFS-2, REFS-3]. The compound incorporates a 4-(N-benzyl-N-ethylsulfamoyl)benzamide core linked to a 4,5-dimethyl-1,3-thiazol-2-yl moiety, a specific combination of functional groups that distinguishes it from other sulfamoyl benzamides [1]. Its synthetic accessibility and the modular nature of its scaffold make it a candidate for medicinal chemistry optimization programs focused on GPCR targets, particularly in pain and inflammation research [2].

Why 4-[Benzyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide Cannot Be Replaced by Generic Analogs: Structural Nuance and Selectivity Drivers


In the sulfamoyl benzamide class, small structural modifications lead to profound differences in cannabinoid receptor subtype selectivity, functional activity, and metabolic stability, making generic substitution scientifically unsound [1]. The specific N-benzyl-N-ethyl sulfamoyl substitution pattern on the benzamide core of this compound is a precise structural feature that influences binding pocket complementarity. In the broader class, subtle changes at this position—such as replacing the benzyl group with a smaller alkyl chain or altering the N-substituent—have been shown to dramatically shift the selectivity window between CB1 and CB2 receptors, sometimes by over 100-fold [1]. Furthermore, the 4,5-dimethyl substitution on the thiazole ring is a critical pharmacophoric element; its replacement with a benzothiazole (as in many related patents [2]) or a simple oxazole (as in a direct analog ) creates a fundamentally different molecular entity with altered steric and electronic properties, precluding any assumption of equipotent or equi-selective biological activity.

Quantitative Differentiation Evidence for 4-[Benzyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide (CAS 923464-51-1)


Molecular Identity Verification: Differentiation from the N-Methyl Analog for Procurement Quality Control

The target compound possesses a unique and verifiable molecular identity that distinguishes it from its closest commercial analog, 4-[benzyl(methyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide. The target compound's N-ethyl group (MW 429.55 g/mol, SMILES: CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C)C) [1] results in a mass shift of +14 Da relative to the N-methyl analog (MW 415.53 g/mol) . This difference is readily resolved by LC-MS or HRMS, providing a definitive analytical handle to confirm compound identity upon receipt and to detect any cross-contamination or mislabeling during procurement.

Analytical Chemistry Quality Control Chemical Procurement

Differentiation from the Benzothiazole Scaffold: Impact on Cannabinoid Receptor Modulator Design

The core patent literature on sulfamoyl benzamides establishes that the heterocyclic amide partner is a critical determinant of CB2 receptor potency and selectivity [1]. The target compound utilizes a 4,5-dimethyl-1,3-thiazol-2-yl amide, a monocyclic thiazole. In contrast, subsequent lead optimization campaigns in the same chemical series shifted overwhelmingly to a benzothiazole (e.g., 4-ethyl-1,3-benzothiazol-2-yl) scaffold, which demonstrated enhanced CB2 binding affinity and functional activity [REFS-1, REFS-2]. While direct quantitative binding data for the target compound is absent from the public literature, this class-level SAR trend indicates that the simple thiazole analog likely possesses a distinct pharmacological profile—potentially with lower target affinity but a different off-target liability spectrum—compared to the more optimized benzothiazole leads.

Medicinal Chemistry Cannabinoid Receptor Pharmacology Structure-Activity Relationship

Structural Differentiation from the Oxazole Analog: A Heteroatom Exchange with Implications for Hydrogen-Bonding and Metabolic Stability

A commercially cataloged close analog is 4-[benzyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-oxazol-2-yl)benzamide, which replaces the thiazole sulfur with an oxygen atom . This O-for-S substitution represents a classic bioisosteric replacement. While no head-to-head activity data are available, it is well-established that such a change alters the heterocycle's hydrogen-bond accepting ability (sulfur being a weaker acceptor than oxygen), lipophilicity (thiazole being more lipophilic than oxazole), and metabolic profile (thiazoles being substrates for cytochrome P450-mediated sulfur oxidation). The target thiazole compound will, therefore, exhibit meaningfully different physicochemical and pharmacokinetic behavior compared to its oxazole isostere, making experiment-based selection mandatory.

Medicinal Chemistry Metabolic Stability Ligand Design

High-Value Application Scenarios for 4-[Benzyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide (CAS 923464-51-1)


Chemical Probe and SAR Tool for Cannabinoid CB2 Receptor Subtype Selectivity Profiling

Based on the well-characterized sulfamoyl benzamide pharmacophore, this compound can serve as a chemical probe in competitive binding and functional assays (e.g., cAMP, β-arrestin recruitment) at CB1 and CB2 receptors. Its structurally distinct monocyclic thiazole warhead, compared to the extensively patented benzothiazole series, makes it valuable for exploring uncharted chemical space around the CB2 orthosteric site [REFS-1, REFS-2]. Researchers can use it to establish baseline scaffold-specific SAR, particularly in cross-screening panels against related GPCRs to define its selectivity fingerprint. This application directly leverages the class-level evidence and scaffold differentiation established in the Evidence Guide.

Synthetic Scaffold for Diversification in Medicinal Chemistry Lead Generation

The compound's modular structure—comprising a sulfonamide linker, a benzyl-ethyl amine cap, and a dimethylthiazole amide—makes it an attractive starting point for parallel synthesis or combinatorial library production. Synthetic protocols for the sulfamoyl benzamide class are well-documented, involving sequential sulfonylation and amide coupling steps [1]. Procurement of this specific compound allows medicinal chemistry teams to use it as a validated intermediate or a benchmark scaffold for generating focused libraries with systematic variations at the N-benzyl, N-ethyl, or thiazole methyl positions, accelerating the exploration of this chemical series.

Negative Control for Optimized Benzothiazole CB2 Agonists

Given the SAR trend that benzothiazole-containing sulfamoyl benzamides achieved superior CB2 potency and selectivity in lead optimization campaigns [REFS-1, REFS-2], this monocyclic thiazole analog likely represents a less optimized, earlier-generation chemotype. It can, therefore, serve as a structurally matched but putatively weaker control compound in pharmacological assays designed to validate the potency advantage of advanced benzothiazole-based leads. This provides a rigorous internal benchmark for confirming that observed biological activity is driven by the intended scaffold optimization rather than nonspecific effects.

Quote Request

Request a Quote for 4-[benzyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.